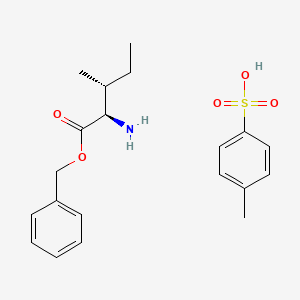

D-Isoleucine benzyl ester p-toluenesulfonate

Description

BenchChem offers high-quality D-Isoleucine benzyl ester p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Isoleucine benzyl ester p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWVXTVKSVYPNE-MHDYBILJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Isoleucine Benzyl Ester p-Toluenesulfonate for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of D-Isoleucine Benzyl Ester p-Toluenesulfonate. Specifically tailored for researchers, scientists, and professionals in drug development, this document delves into the practical utility of this compound as a crucial intermediate in peptide synthesis and other advanced organic transformations. The guide emphasizes the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific references to ensure technical accuracy and field-proven insights.

Introduction: Strategic Importance in Synthesis

D-Isoleucine Benzyl Ester p-Toluenesulfonate is a protected form of the non-proteinogenic amino acid D-isoleucine. In the landscape of complex organic synthesis, particularly in the realm of peptide chemistry and the development of chiral pharmaceuticals, the strategic use of protecting groups is paramount. This compound offers a dual-functionality advantage: the benzyl ester effectively protects the carboxylic acid group, while the p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and solubility in organic solvents.[1] This guide will elucidate the core attributes of this versatile building block, providing the necessary technical foundation for its effective application in research and development.

Physicochemical & Structural Properties

A thorough understanding of the physicochemical properties of D-Isoleucine Benzyl Ester p-Toluenesulfonate is fundamental to its successful application. These properties dictate the choice of reaction conditions, solvents, and purification methods.

Structural and Molecular Data

The compound consists of the D-isoleucine backbone, a benzyl ester protecting group on the carboxyl terminus, and a p-toluenesulfonate counter-ion associated with the protonated amino group.

| Property | Value | Source(s) |

| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [2][3] |

| Synonyms | H-D-Ile-OBzl·TosOH, D-Isoleucine benzyl ester tosylate salt | [3] |

| CAS Number | 80174-45-4 | [2] |

| Molecular Formula | C₂₀H₂₇NO₅S | [3] |

| Molecular Weight | 393.50 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 156-160 °C | [1] |

| Solubility | Soluble in methanol | |

| Hygroscopicity | Hygroscopic |

Spectroscopic Profile

The structural integrity and purity of D-Isoleucine Benzyl Ester p-Toluenesulfonate are typically confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Key chemical shifts are observed for the aromatic protons of both the benzyl and tosylate groups (typically in the range of 7.2–7.8 ppm), the benzylic methylene protons (~5.0-5.2 ppm), the α-proton of the isoleucine backbone, and the aliphatic protons of the isoleucine side chain.[2] The integration of these signals provides quantitative information about the compound's structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl and tosylate groups, the benzylic carbon, and the aliphatic carbons of the D-isoleucine residue.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the ammonium group, C=O stretching of the ester, S=O stretching of the sulfonate group, and C-H stretching of the aromatic and aliphatic portions. A broad absorption band in the region of 3650-3250 cm⁻¹ is indicative of the N-H bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the protonated D-isoleucine benzyl ester cation.[2] Common fragmentation patterns for benzyl esters involve cleavage of the C-O bond adjacent to the carbonyl group.[4]

Synthesis and Purification

The most common method for the preparation of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This method involves the direct, acid-catalyzed reaction of the amino acid with benzyl alcohol.

Fischer-Speier Esterification: Reaction Workflow

Caption: Fischer-Speier esterification workflow for D-Isoleucine benzyl ester p-toluenesulfonate synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials:

-

D-Isoleucine (1 equivalent)

-

Benzyl alcohol (5 equivalents)

-

p-Toluenesulfonic acid monohydrate (1.2 equivalents)

-

Cyclohexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine D-isoleucine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane. Rationale: Cyclohexane forms a low-boiling azeotrope with water, facilitating its removal and driving the equilibrium towards the ester product. Benzyl alcohol is used in excess to further shift the equilibrium.

-

Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap. Continue reflux for 4-6 hours, or until no more water is collected. Rationale: The continuous removal of water is crucial for achieving a high conversion to the desired product.

-

Crystallization: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the flask and stir for 1 hour to induce precipitation of the product. Rationale: Ethyl acetate is a good anti-solvent for the tosylate salt, leading to its crystallization out of the reaction mixture.

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate to remove any residual benzyl alcohol. Dry the product under vacuum to a constant weight.

Applications in Peptide Synthesis

The primary application of D-Isoleucine Benzyl Ester p-Toluenesulfonate is as a protected amino acid building block in solution-phase peptide synthesis.

Role as a Protecting Group

The benzyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide coupling. Its stability to a wide range of reaction conditions, coupled with well-established deprotection methods, makes it an ideal choice for multi-step syntheses.

Deprotection of the Benzyl Ester: Catalytic Hydrogenolysis

The most common and efficient method for the removal of the benzyl ester protecting group is catalytic hydrogenolysis. This method is advantageous due to its mild reaction conditions and the clean conversion to the free carboxylic acid and toluene, a volatile byproduct.

Caption: Workflow for the deprotection of a benzyl ester via catalytic hydrogenolysis.

Materials:

-

Benzyl ester-protected peptide (1 equivalent)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Methanol (or other suitable solvent like ethanol or ethyl acetate)

-

Hydrogen gas supply (balloon or hydrogenation apparatus) or a hydrogen donor like ammonium formate

-

Celite®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Vacuum line

-

Büchner funnel and filter flask

Procedure:

-

Preparation: Dissolve the benzyl ester-protected peptide in methanol in a round-bottom flask to a concentration of approximately 0.1 M.[5]

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere if possible.[5] Rationale: Pd/C is the catalyst that facilitates the reaction. Handling it carefully is important as it can be pyrophoric.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.[5][6] Stir the reaction mixture vigorously at room temperature. Rationale: The hydrogen gas is the reducing agent that cleaves the benzyl ester bond.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5][6] Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be achieved by crystallization or chromatography if necessary.[5]

Analytical Methods for Quality Control

Ensuring the purity and identity of D-Isoleucine Benzyl Ester p-Toluenesulfonate is critical for its successful use in synthesis.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the desired product from any starting materials or byproducts.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm. Rationale: The aromatic rings in both the benzyl and tosylate moieties provide strong UV absorbance at this wavelength.[7]

-

Injection Volume: 10 µL

The purity is determined by integrating the peak area of the main component relative to the total peak area.

Safety, Handling, and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Due to its potential as a skin and eye irritant, appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling the solid or its solutions.[8][9]

-

Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent moisture absorption, which can affect its reactivity and shelf life.[10][11][12]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

D-Isoleucine Benzyl Ester p-Toluenesulfonate is a valuable and versatile building block for organic synthesis, particularly in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with straightforward synthesis and deprotection protocols, make it a reliable choice for researchers and drug development professionals. This guide has provided a comprehensive technical overview, grounded in established scientific principles and practices, to facilitate its effective and safe utilization in the laboratory.

References

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1547–1554.

-

Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]

- Suhartono, S., & Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

PubChem. (n.d.). D-Isoleucine benzyl ester p-toluenesulfonate. Retrieved from [Link]

-

NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PVA and four different amino acid salts. Retrieved from [Link]

- Royal Society of Chemistry. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives.

-

ResearchGate. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Retrieved from [Link]

-

MRC Lab. (n.d.). Desiccators. Retrieved from [Link]

- OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Journal of Oleo Science, 67(8), 957-963.

- ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897-2903.

-

National Center for Biotechnology Information. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

- Contemporary Chemical Industry. (2017). Determination of the Purity of p-Toluenesulfonic Acid by HPLC. 3, 179-181.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Desiccator. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Retrieved from [Link]

-

National Safety, Inc. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in the presence of [Eu(L1a)]Cl in aqueous solution at pD 7.3 and 35˚C. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933). Retrieved from [Link]

- PubMed. (2018). Application of analytical quality by design principles for the determination of alkyl p-toluenesulfonates impurities in Aprepitant by HPLC. Validation using total-error concept. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-252.

-

University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

-

YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). GENERAL INFORMATION. Retrieved from [Link]

-

ResearchGate. (2018). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

- Springer. (2022). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain. Journal of Biomolecular NMR, 76(3-4), 131-138.

-

Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]

- MPG.PuRe. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraint. Journal of Magnetic Resonance, 252, 8-14.

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. nextsds.com [nextsds.com]

- 9. int-enviroguard.com [int-enviroguard.com]

- 10. mrclab.com [mrclab.com]

- 11. Desiccator - Wikipedia [en.wikipedia.org]

- 12. terrauniversal.com [terrauniversal.com]

Introduction: Strategic Importance of Benzyl-Protected Amino Acids

An In-Depth Technical Guide to the Synthesis of D-Isoleucine Benzyl Ester p-Toluenesulfonate

In the landscape of peptide synthesis and chiral drug development, α-amino acid benzyl esters are critical intermediates.[1][2][3] Their utility stems from the benzyl group's role as a robust C-terminus protecting group, which can be readily removed under mild hydrogenolysis conditions, preserving the integrity of other sensitive functionalities within a complex molecule. The synthesis of D-Isoleucine benzyl ester as its p-toluenesulfonate (tosylate) salt is a foundational procedure, yielding a stable, crystalline solid that is easily handled, purified, and stored.[1] This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in the principles of Fischer-Speier esterification, with a focus on modern, safer methodologies that ensure high yield and enantiomeric purity.[2][3]

Core Principles: The Chemistry Behind the Synthesis

The synthesis of D-Isoleucine benzyl ester p-toluenesulfonate is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (D-Isoleucine) with an alcohol (benzyl alcohol).

Key Chemical Entities and Their Roles:

-

D-Isoleucine: The chiral amino acid starting material.

-

Benzyl Alcohol: Serves as both the reactant alcohol and, in some protocols, the solvent. It provides the benzyl ester protecting group.

-

p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that plays a dual role. Firstly, it acts as the essential catalyst for the esterification reaction. Secondly, it forms an ionic bond with the free amino group of the resulting amino acid ester, yielding a stable, crystalline p-toluenesulfonate salt which facilitates product isolation and purification.[1]

-

Azeotroping Solvent (Cyclohexane): The esterification is a reversible equilibrium reaction. To drive the reaction to completion, the water generated as a byproduct must be continuously removed.[1][4] This is achieved by refluxing the reaction in a solvent that forms a low-boiling azeotrope with water. Historically, hazardous solvents like benzene or carbon tetrachloride were used.[1][2][3] Modern, safer protocols utilize cyclohexane, which effectively removes water without the high toxicity and also helps prevent racemization that can occur at the higher temperatures required for toluene azeotropes.[1][3]

Reaction Mechanism Workflow

The following diagram outlines the key stages of the acid-catalyzed esterification process.

Caption: Key steps in the Fischer-Speier esterification and salt formation.

Experimental Protocol: A Validated Approach

This protocol is adapted from established methods that prioritize safety and enantiomeric purity by replacing hazardous solvents.[1][3][5]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mol) | Equivalents | Amount | Notes |

| D-Isoleucine | 131.17 | 0.05 | 1.0 | 6.56 g | Starting amino acid. |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.06 | 1.2 | 11.41 g | Catalyst and salt former. |

| Benzyl Alcohol | 108.14 | 0.25 | 5.0 | 27.04 g (26 mL) | Reactant and solvent. |

| Cyclohexane | 84.16 | - | - | 30 mL | Azeotroping solvent. |

| Ethyl Acetate | 88.11 | - | - | 80 mL | Anti-solvent for precipitation. |

Step-by-Step Synthesis Workflow

The overall experimental workflow is depicted below, from setup to final product isolation.

Caption: The experimental workflow for the synthesis of D-Isoleucine benzyl ester p-toluenesulfonate.

1. Reaction Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

-

Charge the flask with D-Isoleucine (6.56 g, 0.05 mol), p-toluenesulfonic acid monohydrate (11.41 g, 0.06 mol), benzyl alcohol (26 mL, 0.25 mol), and cyclohexane (30 mL).[1]

-

Causality: The Dean-Stark trap is critical for the physical separation of water from the reaction mixture, driving the equilibrium toward the ester product. Using 1.2 equivalents of p-TsOH ensures complete catalysis and subsequent salt formation. A 5-fold excess of benzyl alcohol also helps to push the equilibrium forward according to Le Châtelier's principle.

-

2. Azeotropic Dehydration:

-

Heat the mixture to a steady reflux using a heating mantle. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours, or until no more water is observed collecting in the trap.[1] The reaction mixture should become a clear, homogeneous solution.

-

Self-Validation: The volume of water collected (theoretically 0.9 mL from the reaction plus ~1.1 mL from the p-TsOH monohydrate, for a total of ~2.0 mL) serves as a direct visual indicator of reaction progress.

-

3. Product Crystallization and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Add ethyl acetate (80 mL) to the cooled solution while stirring.[1] The product will begin to precipitate as a white solid.

-

Causality: D-Isoleucine benzyl ester p-toluenesulfonate has low solubility in the cyclohexane/ethyl acetate mixture, while the excess benzyl alcohol and any unreacted starting materials remain in solution. Ethyl acetate acts as an "anti-solvent" to induce crystallization.

-

-

Continue stirring the resulting slurry for 1 hour to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.

4. Drying and Characterization:

-

Dry the solid product under vacuum at room temperature to a constant weight.

-

The expected product is a white, crystalline solid. The typical yield is in the range of 90-98%.

-

Characterization:

-

Melting Point: Compare with the literature value.

-

NMR Spectroscopy: Confirm the presence of isoleucine, benzyl, and tosylate protons in the correct ratios.

-

Chiral HPLC: Crucially, analyze the enantiomeric purity to confirm that no racemization has occurred. The use of cyclohexane at its reflux temperature is known to preserve the stereochemical integrity of the amino acid.[1][3]

-

Physicochemical and Safety Data

| Property | Value / Information | Source |

| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [6][7] |

| Molecular Formula | C₂₀H₂₇NO₅S | [7][8] |

| Molecular Weight | 393.5 g/mol | [6][7] |

| Appearance | White crystalline solid | [1] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzyl alcohol and cyclohexane are flammable; keep away from ignition sources.

-

p-Toluenesulfonic acid is corrosive; handle with care.

Conclusion and Outlook

This guide details a robust, safe, and efficient method for synthesizing D-Isoleucine benzyl ester p-toluenesulfonate with high yield and enantiomeric purity. By replacing traditionally used hazardous solvents with cyclohexane, the protocol aligns with modern green chemistry principles without compromising the quality of this vital synthetic intermediate.[3] The stability and crystallinity of the tosylate salt make it an ideal form for use in further synthetic applications, particularly in the demanding field of peptide and pharmaceutical development.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]

-

Bolchi, C., et al. (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

-

PubMed. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

-

G., V. K., & V., V. S. (2015). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

-

PubChem. D-Isoleucine benzyl ester p-toluenesulfonate. [Link]

-

ResearchGate. l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. [Link]

-

Chemical-Suppliers. L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8. [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]

- Google Patents. PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER.

-

PHYWE. Preparation of p-toluenesulphonic acid. [Link]

-

PubChem. L-isoleucine benzyl ester tosylate. [Link]

-

ResearchGate. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spegroup.ru [spegroup.ru]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]

D-Isoleucine benzyl ester p-toluenesulfonate mechanism of action

An In-depth Technical Guide on the Function and Application of D-Isoleucine Benzyl Ester p-Toluenesulfonate

Abstract

D-Isoleucine benzyl ester p-toluenesulfonate is a chemically stabilized form of the amino acid D-isoleucine, primarily engineered for utility in synthetic organic chemistry. Its structure is not associated with a direct pharmacological mechanism of action in a biological context. Instead, its "action" is rooted in its function as a pivotal intermediate, particularly in the field of peptide synthesis. This guide deconstructs the compound's molecular components to elucidate its role as a protected amino acid, details the chemical logic behind its design, and provides validated protocols for its synthesis and application. We will explore the distinct functions of the benzyl ester and the p-toluenesulfonate counterion, clarifying why this molecule is a tool for chemical construction rather than a bioactive agent.

Deconstructing the Molecule: A Tool for Synthesis

D-Isoleucine benzyl ester p-toluenesulfonate is a salt composed of two key components: the D-isoleucine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.[1] Its primary utility arises from the temporary modification of the native D-isoleucine structure to facilitate controlled chemical reactions.

-

D-Isoleucine Core: An enantiomer of the essential amino acid L-isoleucine. While L-amino acids are the building blocks of proteins, D-amino acids have distinct roles, particularly in bacterial cell walls and as components in some peptide-based pharmaceuticals.

-

Benzyl Ester Moiety: The carboxylic acid group of D-isoleucine is converted into a benzyl ester. This serves as a "protecting group," a temporary chemical modification that renders the carboxylic acid chemically inert during subsequent reaction steps. This protection is crucial in peptide synthesis to prevent the amino acid from reacting with itself.[2][3]

-

p-Toluenesulfonate (Tosylate) Counterion: Amino acid esters are often oils or amorphous solids that are difficult to purify and handle. By reacting the basic amino group of the isoleucine ester with a strong acid like p-toluenesulfonic acid, a stable, crystalline, and highly pure salt is formed.[4][5] This enhances the compound's shelf-life and makes it easier to work with in a laboratory setting.[6]

The compound's molecular formula is C₂₀H₂₇NO₅S, and its molecular weight is approximately 393.5 g/mol .[1][7]

Table 1: Component Functions

| Component | Chemical Name | Formula | Function |

| Cation | D-Isoleucine Benzyl Ester | C₁₃H₁₉NO₂ | Protected Amino Acid: The core building block with its C-terminus temporarily inactivated. |

| Anion | p-Toluenesulfonate | C₇H₇O₃S⁻ | Stabilizing Counterion: Confers crystallinity, stability, and ease of handling to the final product. |

The "Mechanism of Action": A Chemical Perspective

The concept of a "mechanism of action" for this compound must be interpreted through the lens of synthetic chemistry, not pharmacology. Its function is to deliver a protected D-isoleucine unit into a growing peptide chain in a controlled manner.

The overall workflow is a two-stage process: Protection & Incorporation followed by Deprotection .

-

Protection & Incorporation: D-Isoleucine benzyl ester p-toluenesulfonate is used as the starting material. The tosylate salt ensures high purity. The benzyl ester protects the C-terminus while the free amino group is coupled with the activated C-terminus of another amino acid in the growing peptide chain.

-

Deprotection: Once the D-isoleucine unit is incorporated, the benzyl ester is removed to regenerate the free carboxylic acid. This newly deprotected C-terminus can then be activated for coupling with the next amino acid in the sequence. The most common method for benzyl ester cleavage is catalytic hydrogenation, which is highly efficient and yields benign byproducts (toluene).

This chemical "mechanism" is visualized in the workflow below.

Caption: Workflow of D-Isoleucine Benzyl Ester in Peptide Synthesis.

Hypothetical Biological Fate: A Lack of Pharmacological Action

If D-isoleucine benzyl ester p-toluenesulfonate were introduced into a biological system, it would not exhibit a specific mechanism of action. Instead, it would likely undergo metabolic degradation through hydrolysis.[2] The ester bond is susceptible to cleavage by ubiquitous esterase enzymes in the plasma and tissues.

This hydrolysis would break the compound down into its three constituent parts:

-

D-Isoleucine: Would enter the metabolic pool for D-amino acids.

-

Benzyl Alcohol: Would be metabolized, likely by oxidation to benzoic acid.

-

p-Toluenesulfonic Acid: Would be excreted as the tosylate anion.

It is crucial to distinguish this tosylate salt from tosylate esters (e.g., methyl p-toluenesulfonate). Alkyl tosylate esters are known potential genotoxic impurities in pharmaceuticals because they can alkylate DNA.[8][9][10] The tosylate anion in the title compound, however, serves only as a counterion and does not pose this risk.

Caption: Hypothetical Metabolic Breakdown of the Compound in a Biological System.

Key Experimental Methodologies

The protocols relevant to D-Isoleucine benzyl ester p-toluenesulfonate are centered on its synthesis and use as a chemical reagent.

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol describes a common one-step method for preparing amino acid benzyl ester p-toluenesulfonate salts.[4][5]

Objective: To synthesize D-Isoleucine benzyl ester p-toluenesulfonate from D-isoleucine.

Materials:

-

D-Isoleucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane (or Toluene)

-

Ethyl acetate

-

Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

-

Combine D-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus.[2]

-

Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting D-isoleucine is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to precipitate the product. Stir for 1 hour to maximize crystallization.

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Trustworthiness: This method is self-validating as the removal of water drives the equilibrium towards the ester product. The crystallization step ensures high purity, which can be confirmed by melting point and spectroscopic analysis.

Protocol 2: Quality Control and Characterization

Objective: To confirm the identity and purity of the synthesized product.

Methodologies:

-

Melting Point (MP): A sharp melting point indicates high purity. Compare the observed value to the literature value.

-

¹H NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the isoleucine side chain, the benzyl group protons, and the methyl group of the tosylate.[4]

-

Chiral HPLC: To ensure no racemization has occurred during synthesis, the product can be analyzed using a chiral column.[5] This is critical for applications in peptide synthesis where enantiomeric purity is paramount.

Protocol 3: Benzyl Ester Deprotection (Illustrative Use)

Objective: To remove the benzyl protecting group to yield the free carboxylic acid, simulating the next step in a peptide synthesis workflow.

Materials:

-

D-Isoleucine benzyl ester p-toluenesulfonate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the D-Isoleucine benzyl ester p-toluenesulfonate in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to yield the deprotected product, D-Isoleucine p-toluenesulfonate salt.

Conclusion

D-Isoleucine benzyl ester p-toluenesulfonate is a classic example of chemical engineering at the molecular level. It does not possess a pharmacological mechanism of action. Its "action" is its designed function as a stable, pure, and protected building block for organic synthesis. By protecting the carboxylic acid as a benzyl ester and stabilizing the molecule as a tosylate salt, chemists can precisely control its reactivity, enabling the construction of complex peptides and other chiral molecules. Understanding this compound requires a shift in perspective from biology to the strategic logic of chemical synthesis, where its value as a reliable intermediate is paramount.

References

-

PubChem. (n.d.). D-Isoleucine benzyl ester p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Innopharmchem Co.,Ltd. (n.d.). The Role of Sodium p-toluenesulfonate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Wall, M. E., Wani, M. C., Nicholas, A. W., Manikumar, G., Tele, C., & Hughes, L. (1993). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 36(18), 2689–2700. Retrieved from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2018). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. Research on Chemical Intermediates, 44(1), 277-285. Retrieved from [Link]

-

Pearson Education. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Università degli Studi di Milano - AIR (Archivio Istituzionale della Ricerca). Retrieved from [Link]

-

Wikipedia. (n.d.). Amino esters. Retrieved from [Link]

-

Patsnap. (2024). What is Para-Toluenesulfonamide used for? Synapse. Retrieved from [Link]

-

Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Letters in Peptide Science, 9(4), 207-210. Retrieved from [Link]

-

Elder, D. P., Teasdale, A., & Lipczynski, A. (2008). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 698-705. Retrieved from [Link]

-

Chem-Impex. (n.d.). L-Isoleucine benzyl ester 4-toluenesulfonate salt. Retrieved from [Link]

Sources

- 1. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. nbinno.com [nbinno.com]

- 7. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Applications of D-Isoleucine Benzyl Ester p-Toluenesulfonate

Abstract

This technical guide provides an in-depth exploration of D-Isoleucine benzyl ester p-toluenesulfonate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The unique structural features of this compound, namely the presence of a D-amino acid, a benzyl ester protecting group, and a tosylate counter-ion, afford it a versatile role in complex molecular architectures. This guide will delve into the core applications of D-Isoleucine benzyl ester p-toluenesulfonate, with a primary focus on its utility in peptide synthesis and as a chiral resolving agent. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and application, and discuss the biological significance of incorporating D-isoleucine into peptide scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Importance of D-Isoleucine Benzyl Ester p-Toluenesulfonate

In the landscape of complex organic synthesis, particularly in the realm of peptide chemistry and chiral separations, the strategic choice of starting materials is paramount. D-Isoleucine benzyl ester p-toluenesulfonate has emerged as a compound of significant interest due to the convergence of three key chemical motifs within a single molecule:

-

The D-Amino Acid Core: The presence of D-isoleucine, the enantiomer of the naturally occurring L-isoleucine, is of profound biological significance. Peptides incorporating D-amino acids exhibit enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This property is crucial for the development of peptide-based therapeutics with improved in vivo half-lives and bioavailability.[3]

-

The Benzyl Ester Protecting Group: The carboxyl group of D-isoleucine is protected as a benzyl ester. This protecting group is stable under a variety of reaction conditions, yet can be selectively removed, typically through catalytic hydrogenolysis.[4] This orthogonality makes it a valuable tool in multi-step synthetic sequences.[5]

-

The p-Toluenesulfonate (Tosylate) Counter-ion: The tosylate salt form of the amino acid ester enhances its crystallinity and stability, facilitating its handling, purification, and storage. It is introduced during the synthesis of the benzyl ester via Fischer-Speier esterification using p-toluenesulfonic acid as a catalyst.[6]

This unique combination of features makes D-Isoleucine benzyl ester p-toluenesulfonate a versatile and valuable tool for the modern synthetic chemist.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of D-Isoleucine benzyl ester p-toluenesulfonate is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇NO₅S | [7] |

| Molecular Weight | 393.5 g/mol | [7] |

| CAS Number | 80174-45-4 | [1] |

| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [7] |

| Appearance | White to off-white crystalline solid | General knowledge |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for D-Isoleucine benzyl ester p-toluenesulfonate is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and tosylate groups, typically in the range of 7.2-7.8 ppm. The benzylic methylene protons (-CH₂-) would appear as a singlet or a pair of doublets around 5.0-5.2 ppm. The protons of the isoleucine side chain would be observed in the aliphatic region (0.8-2.2 ppm), and the α-proton would have a characteristic shift. The methyl group of the tosylate would be a sharp singlet around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately 170-175 ppm. The aromatic carbons would resonate in the 125-145 ppm region. The benzylic carbon would be found around 65-70 ppm, and the aliphatic carbons of the isoleucine side chain would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester at approximately 1730-1750 cm⁻¹. The N-H stretching of the primary amine salt would be visible in the 3000-3300 cm⁻¹ region. Strong absorptions corresponding to the sulfonate group (S=O) of the tosylate would be present around 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹.

Core Applications

Peptide Synthesis: A Building Block for Protease-Resistant Peptides

The primary application of D-Isoleucine benzyl ester p-toluenesulfonate is in the synthesis of peptides containing D-isoleucine. The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptide drugs.[3]

In peptide synthesis, the benzyl ester serves as a robust protecting group for the C-terminal carboxylic acid.[4] The synthesis typically proceeds in a stepwise manner, either in solution-phase or on a solid support. The free amino group of D-Isoleucine benzyl ester p-toluenesulfonate can be coupled with an N-protected amino acid to form a dipeptide.

Caption: General workflow for dipeptide synthesis.

This protocol describes the synthesis of a model dipeptide, Boc-Ala-D-Ile-OBzl, using D-Isoleucine benzyl ester p-toluenesulfonate.

Materials:

-

D-Isoleucine benzyl ester p-toluenesulfonate

-

Boc-L-Alanine (Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

5% aqueous NaHCO₃ solution

-

1N aqueous HCl solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Neutralization of the Amino Acid Ester: In a round-bottom flask, dissolve D-Isoleucine benzyl ester p-toluenesulfonate (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 30 minutes.

-

Activation of the N-Protected Amino Acid: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the neutralized amino acid ester solution from step 1 to the activated amino acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 5% NaHCO₃ solution, water, 1N HCl solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide, Boc-Ala-D-Ile-OBzl.

The benzyl ester can be removed by catalytic hydrogenolysis to yield the free carboxylic acid.

Procedure:

-

Dissolve the protected peptide in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Chiral Resolution: Separation of Enantiomers

D-Isoleucine benzyl ester p-toluenesulfonate can be utilized as a chiral resolving agent for the separation of racemic mixtures, particularly racemic carboxylic acids.

The principle behind this application is the formation of diastereomeric salts when the chiral amine of D-Isoleucine benzyl ester reacts with a racemic carboxylic acid. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Caption: Workflow for chiral resolution of a racemic acid.

Materials:

-

Racemic carboxylic acid

-

D-Isoleucine benzyl ester p-toluenesulfonate

-

Suitable solvent (e.g., ethanol, isopropanol, acetonitrile)

-

Aqueous acid (e.g., 1N HCl)

-

Aqueous base (e.g., 1N NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq) and D-Isoleucine benzyl ester p-toluenesulfonate (0.5-1.0 eq) in a minimal amount of a suitable hot solvent.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid and basify the organic layer with 1N NaOH to deprotonate the amine of the resolving agent. Separate the layers. The organic layer contains the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the enantiomeric excess (ee) of the resolved carboxylic acid using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Biological Significance of D-Isoleucine Containing Peptides

The incorporation of D-isoleucine into peptide sequences has profound implications for their biological activity and therapeutic potential.

-

Enhanced Proteolytic Stability: As previously mentioned, the primary advantage is the increased resistance to degradation by endogenous proteases.[1][2] This leads to a longer plasma half-life and improved pharmacokinetic profiles of peptide drugs.[3]

-

Modulation of Biological Activity: The stereochemistry of an amino acid residue can significantly influence the three-dimensional structure of a peptide and its interaction with biological targets such as receptors and enzymes.[3] In some cases, the D-isomer may exhibit higher binding affinity or a different pharmacological profile compared to its L-counterpart.

-

De Novo Design of Bioactive Peptides: The use of D-amino acids allows for the design of novel peptide structures that are not found in nature, opening up new avenues for drug discovery. Mirror-image phage display is a powerful technique used to identify D-peptides that bind to natural L-protein targets.

Conclusion

D-Isoleucine benzyl ester p-toluenesulfonate is a highly valuable and versatile chiral building block for organic chemists and pharmaceutical scientists. Its utility in the synthesis of protease-resistant peptides and as a chiral resolving agent makes it an indispensable tool in the development of novel therapeutics and the preparation of enantiomerically pure compounds. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in their synthetic endeavors.

References

-

PubChem. D-Isoleucine benzyl ester p-toluenesulfonate. National Center for Biotechnology Information. [Link]

-

CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine. [Link]

-

ASM Journals. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]

-

Aapptec Peptides. Boc-D-Amino Acids. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Houben-Weyl. Synthesis of Peptides. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

PubMed Central. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [Link]

-

PubMed. Commercially viable resolution of ibuprofen. [Link]

-

Applied Petrochemical Research. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. [Link]

-

PubMed. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. [Link]

-

PubMed. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Longdom. Functions and Significance of Peptides in Therapeutics and Diagnostics. [Link]

-

ResearchGate. Deprotection of benzyl in ester substrates. [Link]

-

PubMed Central. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

PubMed. Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallizaion. [Link]

- Google P

-

PubMed Central. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water. [Link]

-

PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

-

ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]

-

PubMed. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. [Link]

-

Wordpress. Downstream Processing/ Purification/ Isolation of Peptides. [Link]

-

The Royal Society of Chemistry. Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. [Link]

-

Reddit. Deprotection of Tosylate/Mesylate. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

PubMed Central. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of D-Isoleucine benzyl ester p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of D-Isoleucine Benzyl Ester p-Toluenesulfonate. As a crucial chiral intermediate, its well-defined characteristics are paramount for its effective use in pharmaceutical and biochemical research.

Section 1: Core Molecular Attributes

D-Isoleucine benzyl ester p-toluenesulfonate is a salt that combines the D-enantiomer of the essential amino acid isoleucine with a benzyl ester protecting group and a p-toluenesulfonate (tosylate) counter-ion.[1] This combination of moieties confers specific properties to the molecule that are highly advantageous in organic synthesis, particularly in the field of peptide chemistry.[1][2]

The benzyl ester group serves to protect the carboxylic acid functionality of the isoleucine, preventing it from participating in unwanted side reactions during peptide bond formation.[1] This protecting group can be readily removed under specific conditions, typically through hydrogenolysis, to yield the free carboxylic acid. The tosylate salt form enhances the compound's crystallinity, making it easier to handle, purify, and store compared to the free base or other salt forms.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 80174-45-4 | [1] |

| Molecular Formula | C₂₀H₂₇NO₅S | [3][4][5] |

| Molecular Weight | 393.50 g/mol | [1][3][4][5] |

| Appearance | White solid | [4] |

| Melting Point | 156 - 160 °C (for L-isomer) | [4] |

| Solubility | Soluble in DMSO (Slightly) | |

| InChI Key | XAWVXTVKSVYPNE-MHDYBILJSA-N | [1] |

Section 2: Synthesis and Mechanistic Insights

The primary synthetic route to D-Isoleucine benzyl ester p-toluenesulfonate is the Fischer-Speier esterification. This reaction involves the direct esterification of D-isoleucine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, which also serves as the counter-ion in the final product.[6][7]

Causality in Experimental Design:

The choice of solvent and reaction conditions is critical to prevent racemization, a common challenge when working with chiral amino acids.[6] Historically, hazardous solvents like benzene or carbon tetrachloride were used to azeotropically remove the water formed during the esterification.[6][7] However, modern protocols favor safer and more sustainable alternatives like cyclohexane.[7] The use of toluene, while effective for azeotropic removal of water, can lead to racemization due to its higher boiling point.[6][7]

Step-by-Step Synthesis Protocol (Azeotropic Esterification):

-

Reaction Setup: Combine D-isoleucine, an excess of benzyl alcohol (typically 3-5 equivalents), and a slight excess of p-toluenesulfonic acid (around 1.2 equivalents) in a suitable solvent such as cyclohexane.[1][7]

-

Azeotropic Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water generated during the reaction.[1][7] This drives the equilibrium towards the formation of the ester.

-

Crystallization and Isolation: After the reaction is complete (monitored by the cessation of water collection), cool the reaction mixture. The product, being a salt, will often precipitate out of the non-polar solvent. Addition of a co-solvent like ethyl acetate can aid in precipitation.[7]

-

Purification: The precipitated solid is collected by filtration, washed with a non-polar solvent to remove excess benzyl alcohol and other impurities, and then dried.[7]

Diagram 1: Synthesis Workflow

Caption: Fischer-Speier esterification workflow for D-Isoleucine benzyl ester p-toluenesulfonate synthesis.

Section 3: Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of D-Isoleucine benzyl ester p-toluenesulfonate, a combination of analytical techniques is employed.

Table 2: Analytical Methodologies

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Characteristic peaks for the aromatic protons of the benzyl and tosylate groups, the isoleucine side chain protons, and the α-proton.[6] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all unique carbon atoms in the molecule.[6] |

| FT-IR | Identification of functional groups. | Strong absorptions for the ester carbonyl, amine salt, and sulfonate groups. |

| Chiral HPLC | Determination of enantiomeric purity. | A single peak corresponding to the D-enantiomer when analyzed on a suitable chiral stationary phase.[6] |

| Melting Point | Assessment of purity. | A sharp melting point range consistent with the literature value indicates high purity.[4] |

Self-Validating Protocol: Enantiomeric Purity Determination by Chiral HPLC

-

Sample Preparation: Accurately weigh and dissolve a sample of D-Isoleucine benzyl ester p-toluenesulfonate in the mobile phase.

-

Column Selection: Utilize a chiral column, such as one with a cellulose or amylose-based stationary phase, known to resolve amino acid ester enantiomers.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol.[6] The exact ratio should be optimized for baseline separation of the D- and L-enantiomers.

-

Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of both enantiomers.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-isomers in the chromatogram of the sample. For a highly pure sample, only the peak corresponding to the D-enantiomer should be observed.

Section 4: Applications in Research and Development

The primary application of D-Isoleucine benzyl ester p-toluenesulfonate is as a building block in solid-phase and solution-phase peptide synthesis.[1][2] The use of the D-enantiomer is of particular importance in the design of peptidomimetics, enzyme inhibitors, and peptide-based drugs with enhanced stability against enzymatic degradation.

Diagram 2: Role in Peptide Synthesis

Caption: Role of D-Isoleucine benzyl ester p-toluenesulfonate in a typical peptide synthesis workflow.

Beyond peptide synthesis, this compound can be utilized in the synthesis of various chiral molecules where the D-isoleucine backbone is a key structural feature. Its well-defined stereochemistry makes it a valuable starting material for asymmetric synthesis.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling D-Isoleucine benzyl ester p-toluenesulfonate.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

-

In case of exposure:

References

-

PubChem. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229. [Link]

-

Bolchi, C., et al. (2019). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. ResearchGate. [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]

-

Vasanthakumar, G. R., et al. (2002). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

-

Chemsrc. 2,2-Dimethylcyclopropanecarboxylic acid | CAS#:14590-53-5. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 28624-52-4. [Link]

-

Chemical-Suppliers. L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8. [Link]

-

MySkinRecipes. D-Leucine benzyl ester p-toluenesulfonate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

D-Isoleucine benzyl ester p-toluenesulfonate molecular structure and weight

An In-Depth Technical Guide to D-Isoleucine Benzyl Ester p-Toluenesulfonate: Molecular Structure, Properties, and Synthesis

Introduction

D-Isoleucine benzyl ester p-toluenesulfonate is a protected form of the non-proteinogenic amino acid D-isoleucine. In this compound, the carboxylic acid group of D-isoleucine is protected as a benzyl ester, and the molecule exists as a salt with p-toluenesulfonic acid (also known as tosylic acid). This chemical modification is crucial for its application in synthetic organic chemistry, particularly in the stepwise assembly of peptides. The benzyl ester group serves as a temporary protecting group that prevents the carboxylic acid from reacting during the formation of a peptide bond at the amino terminus. The p-toluenesulfonate salt form often improves the compound's crystallinity and handling characteristics, making it a stable, weighable solid. This guide provides a detailed overview of its molecular structure, physicochemical properties, and a validated synthesis protocol for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of D-Isoleucine benzyl ester p-toluenesulfonate are derived from the combination of its three core components: the chiral D-isoleucine backbone, the aromatic benzyl ester protecting group, and the p-toluenesulfonate counter-ion.

The IUPAC name for this compound is benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid[1]. The "(2R,3R)" designation defines the specific stereochemistry of the D-isoleucine enantiomer.

Key Properties and Identifiers

A summary of the essential quantitative data for D-Isoleucine benzyl ester p-toluenesulfonate is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇NO₅S | [1][2][3] |

| Component Formula | C₁₃H₁₉NO₂ · C₇H₈O₃S | [4][5] |

| Molecular Weight | 393.5 g/mol | [1][2][3][5][6] |

| CAS Number | 80174-45-4 | [6] |

| Appearance | White powder | [5] |

| Canonical SMILES | CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CS(=O)(=O)O)C1=CC=C(C)C=C1 | |

| InChI Key | XAWVXTVKSVYPNE-MHDYBILJSA-N | [6] |

The molecule's structure features an isoleucine moiety, a benzyl ester group that enhances solubility in organic solvents and protects the carboxyl group, and a p-toluenesulfonate functional group which forms an ionic bond with the protonated amino group of the isoleucine ester[6].

Visualization of the Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of D-Isoleucine benzyl ester p-toluenesulfonate, showing the covalent bonds within the D-isoleucine benzyl ester cation and its ionic interaction with the p-toluenesulfonate anion.

Caption: Experimental workflow for the synthesis of D-Isoleucine benzyl ester p-toluenesulfonate.

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine D-isoleucine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane (approx. 600 mL per mole of D-isoleucine).[7]

-

Azeotropic Dehydration : Heat the mixture to reflux. The cyclohexane-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the esterification to completion. Continue refluxing for 4-6 hours, or until no more water is collected.[7]

-

Crystallization : Cool the reaction mixture to room temperature. Add ethyl acetate (approx. 1600 mL per mole of D-isoleucine) to the flask.[7]

-

Precipitation : Stir the mixture for 1 hour at room temperature. The product will precipitate as a white solid.[7]

-

Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.

-

Drying : Dry the product under vacuum to yield the pure D-Isoleucine benzyl ester p-toluenesulfonate.

This method has been shown to produce the desired product in high yield and excellent enantiomeric purity, avoiding the racemization issues associated with higher-boiling solvents.[7]

Core Applications in Research and Development

The primary utility of D-Isoleucine benzyl ester p-toluenesulfonate lies in its role as a key intermediate in synthetic chemistry.

-

Peptide Synthesis : It is widely used as a C-terminally protected amino acid in the synthesis of peptides containing D-isoleucine. The benzyl ester is stable to the conditions used for N-terminal deprotection (e.g., TFA for Boc-group removal) and peptide coupling but can be readily cleaved under mild conditions, typically by hydrogenolysis, to reveal the free carboxylic acid at the end of the synthesis.[5]

-

Pharmaceutical Development : As a building block for D-amino acid-containing peptides, it is crucial for the development of therapeutic agents. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[5]

-

Chiral Ligand Synthesis : The chiral nature of the D-isoleucine backbone makes this compound a useful starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis.

Conclusion

D-Isoleucine benzyl ester p-toluenesulfonate is a fundamentally important derivative for synthetic chemists, particularly those in the field of peptide science and drug discovery. Its well-defined molecular structure and weight, combined with its stability and reactivity, make it an invaluable tool. The development of safer and more efficient synthesis protocols, which avoid hazardous solvents and preserve enantiomeric integrity, has further solidified its place in the modern synthetic chemist's toolbox. This guide provides the core technical information required for its effective use and synthesis in a research and development setting.

References

- Benchchem.

-

PubChem. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229. [Link]

- Bolchi, C., et al. (2018). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.

- Karmakar, B., et al. (2014). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.

- Chemical-Suppliers.

-

PubChem. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459. [Link]

Sources

- 1. D-Isoleucine benzyl ester p-toluenesulfonate | C20H27NO5S | CID 90477229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-ISOLEUCINE BENZYL ESTER P-TOLUENESULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Isoleucine benzyl ester p-toluenesulfonate | CAS 16652-75-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. air.unimi.it [air.unimi.it]

Leveraging the p-Toluenesulfonate Salt Form for Amino Acid Derivatives: A Strategic Approach to Optimizing Physicochemical Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amino acid derivatives represent a cornerstone of modern therapeutics, yet their intrinsic physicochemical properties can present significant hurdles in drug development, from poor solubility and bioavailability to manufacturing challenges. Salt formation is a primary and effective strategy to mitigate these issues. This guide provides an in-depth technical analysis of the p-toluenesulfonate (tosylate) salt form, a frequently advantageous but complex choice for optimizing basic amino acid derivatives. We will explore the underlying chemical principles, provide field-proven experimental protocols for synthesis and characterization, and discuss critical risk factors such as disproportionation and genotoxic impurities, offering a comprehensive framework for its successful implementation in a pharmaceutical development pipeline.

The Core Challenge: Sub-Optimal Properties of Free-Form Amino Acid Derivatives

Active Pharmaceutical Ingredients (APIs), including many amino acid derivatives, often emerge from discovery with properties ill-suited for formulation and clinical application.[1] These challenges commonly include:

-

Poor Aqueous Solubility: A significant portion of new chemical entities are poorly soluble in water, which is a major barrier to achieving desired drug concentrations in systemic circulation for pharmacological effect.[2]

-

Chemical and Physical Instability: The free-form API may be susceptible to degradation or exist in an amorphous, non-crystalline state, complicating purification, handling, and stable formulation.[3][4]

-

Low Dissolution Rate: Even if thermodynamically soluble, the rate of dissolution can be too slow for effective absorption in the gastrointestinal tract.[5]

-

Difficult Handling and Manufacturing: Poor flowability and inconsistent particle properties can hinder robust manufacturing processes like blending and tablet compression.[5]

Salt formation is a well-established and powerful technique to address these liabilities by modifying the API's crystal lattice and molecular interactions, thereby improving its overall developability.[3][6]

The Tosylate Advantage: Why p-Toluenesulfonate is a Strategic Counter-ion Choice

The selection of a counter-ion is a critical decision. While common choices like hydrochloride are effective, the p-toluenesulfonate anion (tosylate) offers a unique combination of properties derived from its structure: a strong, hydrophilic sulfonic acid group and a moderately lipophilic aromatic ring.[7] p-Toluenesulfonic acid (p-TsOH) is a strong organic acid with a pKa of approximately -1.34, making it highly effective at protonating weakly basic amino groups on the API.[8][9]

Key advantages of the tosylate salt form include:

-

Enhanced Crystallinity: The planar, rigid structure of the tosylate anion often promotes the formation of stable, well-defined crystalline lattices. Crystalline salts are typically easier to isolate, purify, and handle than their amorphous free-base counterparts.[3][10] This was demonstrated in the development of a therapeutic compound where the tosylate salt was found to be fully crystalline and non-amorphous.[11]

-

Improved Solubility and Dissolution: While not as universally solubilizing as hydrochloride, the tosylate salt often provides a significant and favorable increase in aqueous solubility. In one study, a febuxostat-tosylate salt exhibited a five-fold improvement in aqueous solubility compared to the free form.[9]

-

Enhanced Stability: The formation of a stable crystal lattice can protect the API from chemical degradation and reduce hygroscopicity, leading to a longer shelf life and more robust formulation.[11][12]

-

Versatility in Synthesis: p-Toluenesulfonic acid and its salts are readily available and used as catalysts in various organic reactions, making their integration into synthesis workflows straightforward.[13][14]

The following diagram illustrates the decision-making process where a tosylate salt might be selected over other common salt forms based on the initial properties of the free-base API.

Caption: Decision tree for pharmaceutical salt selection.

From Theory to Practice: Synthesis and Characterization

A self-validating protocol requires not just a procedure, but an understanding of the causality behind each step. The goal is to create a robust, reproducible crystalline tosylate salt.

Experimental Protocol: Synthesis and Crystallization

This protocol describes a general method for preparing the p-toluenesulfonate salt of a model basic amino acid derivative.